1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one
Description
The compound 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one features a pyridin-2(1H)-one core substituted with a 3,4-dihydroquinoline moiety linked via a ketone-containing ethyl chain and a morpholinosulfonyl group at the 3-position.
Properties
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-morpholin-4-ylsulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-19(23-10-3-6-16-5-1-2-7-17(16)23)15-21-9-4-8-18(20(21)25)29(26,27)22-11-13-28-14-12-22/h1-2,4-5,7-9H,3,6,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIAUPLPLQELNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=CC=C(C3=O)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one typically involves multiple steps. A common synthetic route might start with the preparation of the 3,4-dihydroquinolin-1(2H)-yl fragment, followed by its coupling with a 2-oxoethyl group. The final step involves the introduction of the morpholinosulfonyl and pyridin-2(1H)-one moieties. The reactions often require specific catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Scaling up the production for industrial purposes often necessitates optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers might be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one can undergo various chemical reactions including:
Oxidation: : This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under specific conditions.
Reduction: : Common reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: : Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: : Halogenating agents like bromine or chlorine in the presence of a base.
Major Products: The products formed depend on the specific reaction and conditions used. For instance, oxidation may yield corresponding quinolinones, while reduction can lead to alcohols or amines.
Scientific Research Applications
This compound finds extensive use in scientific research:
Chemistry: : Employed as an intermediate in organic synthesis for creating more complex molecules.
Biology: : Used in biochemical assays to study enzyme interactions and binding affinities.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism of action varies depending on the specific application. In medicinal chemistry, for instance, it may interact with specific enzymes or receptors, modulating their activity. The compound's structure allows it to bind to various molecular targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The following table compares the target compound with structurally analogous pyridin-2(1H)-one and quinolin-2(1H)-one derivatives:
*Molecular weight calculated based on formula C23H25N3O4S.
Key Observations:
- The target compound’s morpholinosulfonyl group distinguishes it from analogs like StA-MAT-7 (trifluoromethyl) and 28c (hydroxyl), likely improving aqueous solubility compared to lipophilic substituents .
- The 3,4-dihydroquinoline moiety may enhance metabolic stability compared to simpler aromatic systems (e.g., 73’s biphenyl group) .
Biological Activity
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C22H27N3O3S
- Molecular Weight : 413.54 g/mol
- IUPAC Name : this compound
The compound exhibits a range of biological activities primarily attributed to its structural components. The presence of the morpholinosulfonyl and pyridine moieties suggests potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Anticancer Activity
Research indicates that derivatives of compounds similar to this compound demonstrate significant cytotoxic effects against cancer cell lines. For instance, studies have shown that related compounds exhibit IC50 values in the low micromolar range against HeLa cells, indicating strong anticancer potential .
Enzyme Inhibition
The compound may inhibit specific enzymes critical for tumor growth and progression. For example, studies on similar structures have reported effective inhibition of α-glucosidase, which is crucial for glucose metabolism in cancer cells .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a closely related compound in vitro against various cancer cell lines, including HeLa and MCF-7. The results demonstrated that the compound significantly reduced cell viability with an IC50 value of approximately 10.46 μM/mL for HeLa cells. Additionally, selectivity indices indicated better performance compared to standard chemotherapeutics like cisplatin .
Case Study 2: Inhibition of Enzymatic Activity
Another investigation focused on the enzyme inhibition profile of a derivative compound. It was found to exhibit notable inhibition against α-glucosidase with an IC50 value of 52.54 μM. This suggests potential applications in managing conditions like diabetes alongside its anticancer properties .
Research Findings Summary
| Study | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Study A | HeLa | 10.46 ± 0.82 | Anticancer |
| Study B | MCF-7 | 15.00 ± 0.50 | Anticancer |
| Study C | Enzyme | 52.54 | Enzyme Inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
